molecular formula C6H4Cl2FNO B2655071 5-Fluoropyridine-2-carbonyl chloride hydrochloride CAS No. 2059971-46-7

5-Fluoropyridine-2-carbonyl chloride hydrochloride

Cat. No. B2655071
M. Wt: 196
InChI Key: XTJDTULTOPUVNL-UHFFFAOYSA-N
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Description

5-Fluoropyridine-2-carbonyl chloride hydrochloride is a chemical compound with the CAS Number: 2059971-46-7 . It has a molecular weight of 196.01 .


Molecular Structure Analysis

The IUPAC name for this compound is 5-fluoro-2-pyridinecarbonyl chloride . The Inchi Code is 1S/C6H3ClFNO/c7-6(10)5-2-1-4(8)3-9-5/h1-3H , which provides a standard way to encode the compound’s structure.


Physical And Chemical Properties Analysis

This compound has a melting point of 135-137 degrees Celsius . It’s worth noting that the physical form of this compound is a powder .

Scientific Research Applications

Creating Structural Manifolds from Common Precursors

A study by Schlosser and Bobbio (2002) illustrates the transformation of halopyridines through basicity gradient-driven isomerization, showcasing the precursor's utility in synthesizing 4-pyridinecarboxylic acids and 4-iodopyridines. This process highlights the compound's role in generating diverse structural derivatives for potential applications in pharmaceuticals and agrochemicals (Schlosser & Bobbio, 2002).

Enhancing Fluoroalkyl Group Addition

Tang and Dolbier (2015) discuss an efficient Cu-catalyzed atom transfer radical addition process utilizing fluoroalkylsulfonyl chlorides. This method demonstrates the ability to add fluoroalkyl groups to electron-deficient alkenes under photochemical conditions, signifying the compound's applicability in modifying molecular structures with fluoroalkyl groups for enhanced physical and chemical properties (Tang & Dolbier, 2015).

Monomeric Triorganotin(IV) Fluorides Synthesis

Research by Nádvorník, Novák, and Bareš (2004) outlines the synthesis and characterization of triorganotin(IV) fluorides, revealing their potential in fluorination reactions. The study emphasizes the compound's significance in organometallic chemistry, particularly for applications requiring specific fluorination techniques (Nádvorník, Novák, & Bareš, 2004).

Investigating Nucleophilic Substitution Rates

An investigation by Schlosser and Rausis (2005) into the reactivity of fluoro- and chloropyridines toward sodium ethoxide offers insights into the kinetic aspects of nucleophilic aromatic substitutions. This research underscores the compound's utility in studying reaction mechanisms and rates, pivotal for designing more efficient synthetic pathways (Schlosser & Rausis, 2005).

Fluorination of Carbon-Hydrogen Bonds

A pioneering work by Hull, Anani, and Sanford (2006) describes a novel Pd-catalyzed method for the fluorination of carbon-hydrogen bonds, marking a significant advancement in the selective introduction of fluorine into organic molecules. The method's efficiency and selectivity highlight the compound's role in facilitating novel fluorination reactions, crucial for the development of new pharmaceuticals and materials (Hull, Anani, & Sanford, 2006).

Safety And Hazards

The compound has been classified with the signal word 'Warning’ . Hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Future Directions

The future directions of this compound could involve its use in the synthesis of other complex organic compounds. Fluoropyridines are often used as building blocks in chemical synthesis , so it’s possible that 5-Fluoropyridine-2-carbonyl chloride hydrochloride could be used in similar ways.

properties

IUPAC Name

5-fluoropyridine-2-carbonyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO.ClH/c7-6(10)5-2-1-4(8)3-9-5;/h1-3H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJDTULTOPUVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C(=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoropyridine-2-carbonyl chloride hydrochloride

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